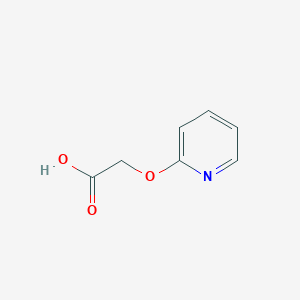

2-(Pyridin-2-yloxy)acetic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-pyridin-2-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-11-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVYFXLILFDECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355847 | |

| Record name | 2-(pyridin-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58530-50-0 | |

| Record name | 2-(pyridin-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Significance of 2- Pyridin-2-yloxy Acetic Acid

Foundation within Heterocyclic Chemistry Research

As a pyridine derivative, 2-(Pyridin-2-yloxy)acetic acid is an integral part of heterocyclic chemistry. bldpharm.combldpharm.com The pyridine ring is a fundamental aromatic heterocycle that is a component of numerous natural products, including vitamins and alkaloids. arkat-usa.org The presence of the nitrogen atom in the pyridine ring imparts distinct electronic properties and reactivity compared to its carbocyclic analog, benzene. This makes pyridine-containing compounds like this compound subjects of continuous study to understand their structure, reactivity, and potential applications.

Role as a Pivotal Intermediate in Diverse Organic Synthesis Pathways

One of the most critical roles of this compound is its function as a versatile intermediate in organic synthesis. google.comgoogle.com Its bifunctional nature, possessing both a carboxylic acid group and a pyridine ring, allows for a wide range of chemical modifications. The carboxylic acid can be readily converted into esters, amides, and acid chlorides, while the pyridine ring can undergo various substitution reactions. researchgate.net

A common synthetic route to this compound involves the reaction of 2-hydroxypyridine with an ester of chloroacetic acid, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester. arabjchem.orgresearchgate.net This straightforward synthesis makes it an accessible starting material for more complex molecular architectures.

Interactive Data Table: Synthesis of this compound and its Derivatives

| Product | Reactants | Reagents/Conditions | Reference |

| Ethyl 2-(pyridin-2-yloxy)acetate | 2-Hydroxypyridine, Ethyl chloroacetate | Dry acetone, Sodium acetate, Reflux | arabjchem.org |

| (Pyridin-2-yloxy)-acetic acid hydrazide | Ethyl 2-(pyridin-2-yloxy)acetate, Hydrazine hydrate | 1,4-Dioxane, Reflux | arabjchem.org |

| Methyl 2-(pyrid-2-yloxymethyl)phenylacetates | 2-pyridine species with a leaving group, a metal salt of 2-phenylacetic acid | N-Methylpyrrolidone, 60-115°C | google.com |

| 2-((3-Cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetohydrazide | Ethyl 2-((3-cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetate, Hydrazine hydrate | Absolute ethanol | arkat-usa.org |

The compound and its derivatives, such as the corresponding acetohydrazide, serve as synthons for the construction of more elaborate heterocyclic systems. arkat-usa.orgresearchgate.net For example, the acetohydrazide can be reacted with various reagents to form thiazolidinones and other heterocyclic structures that are of interest in medicinal chemistry. arkat-usa.org

Emergence as a Scaffold in Drug Discovery and Agrochemical Innovation

The structural motif of this compound is recognized as a "privileged scaffold" in the design of new therapeutic agents and agrochemicals. nih.govsemanticscholar.org This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery and development. nih.gov

In Drug Discovery:

The pyridine moiety is present in numerous approved drugs, highlighting its importance in medicinal chemistry. arkat-usa.org Derivatives of this compound have been investigated for a range of biological activities. For instance, novel pyridine derivatives synthesized from its acetohydrazide have shown promising in vitro anticancer activity. arkat-usa.org The ability to readily synthesize a library of diverse compounds from this scaffold allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates. whiterose.ac.uk

In Agrochemical Innovation:

The this compound core is also a key component in the development of modern agrochemicals, particularly herbicides. nih.govresearchgate.net A prominent example is Triclopyr, which is 2-((3,5,6-trichloropyridin-2-yl)oxy)acetic acid. nih.gov Triclopyr is a selective, systemic herbicide used to control broadleaf weeds. nih.govagrijournal.org It functions as a synthetic auxin, a class of plant growth regulators, which at high concentrations can lead to uncontrolled growth and ultimately the death of susceptible plants. nih.govagrijournal.org The discovery of such herbicides demonstrates the utility of the this compound scaffold in creating compounds with specific biological effects for agricultural applications.

Furthermore, derivatives of this scaffold are being explored for other agrochemical uses, including as fungicides and insecticides. arkat-usa.org The metabolic fate of some complex herbicides containing this moiety has been studied, revealing that the this compound portion can be a key metabolite. acs.org

Interactive Data Table: Bioactive Derivatives of this compound

| Derivative Name | Application/Activity | Key Structural Feature | Reference |

| Triclopyr | Herbicide | Trichloro-substituted pyridine ring | nih.govagrijournal.org |

| Tetralin-pyridine hybrids | Anticancer | Fused tetrahydronaphthalene scaffold | arkat-usa.org |

| 2-((3-Cyano-6-phenyl-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)pyridin-2-yloxy]-acetic acid ethyl ester | Antimicrobial, Antioxidant | Indole and cyano-pyridine moieties | arabjchem.org |

| Epyrifenacil Metabolite (M1) | Herbicide Metabolite | Carboxylic acid form of the parent herbicide | acs.org |

Synthetic Methodologies and Reaction Chemistry of 2- Pyridin-2-yloxy Acetic Acid

Established Synthetic Routes for 2-(Pyridin-2-yloxy)acetic acid

The synthesis of this compound is typically achieved through a two-step process involving the formation of an ether linkage followed by the conversion of a precursor functional group to the final carboxylic acid.

The primary and most established method for constructing the core structure of this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate ester by the conjugate base of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone).

A common procedure involves reacting 2-hydroxypyridine with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. researchgate.net The reaction is conducted in the presence of a base, typically a weak inorganic base like potassium carbonate, which deprotonates the hydroxyl group of the 2-hydroxypyridine, forming the more nucleophilic pyridin-2-olate anion. researchgate.net This anion then displaces the halide from the haloacetate ester to form ethyl 2-(pyridin-2-yloxy)acetate. researchgate.net The reaction is generally carried out under reflux conditions in a polar aprotic solvent, such as dry acetone or acetonitrile. researchgate.net

A typical laboratory-scale synthesis is detailed in the table below.

Table 1: Representative Laboratory Synthesis of Ethyl 2-(pyridin-2-yloxy)acetate

| Reactants | Reagents & Solvents | Conditions | Outcome | Reference |

|---|

Following the reaction, the inorganic salts are removed by filtration or washing with water, and the product ester is extracted using an organic solvent like ether and purified. researchgate.net

The term "oxidation" in this context is a misnomer found in some literature; the conversion of the precursor ester, ethyl 2-(pyridin-2-yloxy)acetate, to the final carboxylic acid is chemically a hydrolysis reaction. This is the crucial second step in the synthesis.

The ester hydrolysis can be carried out under either acidic or basic conditions. Basic hydrolysis (saponification) is commonly employed, using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. The reaction mixture is typically heated to ensure complete conversion. Subsequent acidification of the resulting carboxylate salt with a strong mineral acid, such as hydrochloric acid, precipitates the final product, this compound.

Etherification Reactions of 2-Hydroxypyridine

Industrial-Scale Synthetic Approaches

For the large-scale production of this compound and its derivatives, traditional batch processing can be inefficient. Modern industrial approaches focus on improving yield, safety, and throughput by employing continuous manufacturing technologies. smolecule.com

Continuous flow chemistry offers significant advantages for the synthesis of this compound. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This technology can enhance the efficiency and safety of the etherification step, particularly as the reaction can be exothermic. researchgate.net

A hypothetical continuous flow setup for this synthesis would involve:

Mixing: Streams of 2-hydroxypyridine with a base and the haloacetate ester in a suitable solvent are combined in a T-mixer or microfluidic device for rapid and efficient mixing. smolecule.com

Reaction: The mixture flows through a heated reactor coil to achieve the desired reaction temperature and residence time for complete conversion. smolecule.comnih.gov

In-line Workup: The product stream could then pass through a scavenger column containing an ion-exchange resin to remove unreacted materials or by-products, simplifying purification. smolecule.comnih.gov

This approach minimizes the volume of hazardous reagents at any given time, reduces manual handling, and allows for consistent product quality. researchgate.net

To maximize the efficiency of industrial production, automated reactor systems are employed. These platforms can be integrated with machine learning algorithms to achieve self-optimization. d-nb.infonih.gov For the synthesis of this compound, an automated system would systematically vary multiple reaction parameters (e.g., flow rates, reagent ratios, temperature) in a series of experiments. chemrxiv.org

Continuous Flow Processes in Production

Reaction Chemistry of the this compound Moiety

The chemical reactivity of this compound is dictated by its three key functional components: the carboxylic acid, the pyridine ring, and the ether linkage.

Table 2: Reactivity of this compound

| Functional Group | Type of Reaction | Description | Potential Products | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Reaction with an alcohol, typically under acidic conditions. | Corresponding esters. | smolecule.com |

| Amide Formation | Reaction with an amine, often requiring activation (e.g., forming an acyl chloride). | Corresponding amides. | rsc.org | |

| Hydrazide Formation | Reaction with hydrazine hydrate, usually under reflux in a suitable solvent like dioxane. | 2-(Pyridin-2-yloxy)acetohydrazide. | arabjchem.orgarkat-usa.org | |

| Pyridine Ring | Electrophilic Substitution | The pyridine ring can undergo reactions like nitration or halogenation, although it is generally less reactive than benzene. | Substituted pyridine derivatives. | |

| N-Coordination | The lone pair of electrons on the nitrogen atom allows it to act as a ligand, coordinating with metal ions. | Metal complexes. |

| Entire Moiety | Building Block | The compound serves as a versatile synthon for constructing more complex molecules. | Various pharmaceutical intermediates and heterocyclic compounds. | lookchem.comarkat-usa.org |

The carboxylic acid group undergoes standard transformations. For instance, it can be converted into esters, amides, or acyl halides. smolecule.comrsc.org A notable reaction is its conversion to 2-(pyridin-2-yloxy)acetohydrazide by reacting with hydrazine hydrate; this hydrazide is a versatile intermediate for synthesizing various heterocyclic systems. arabjchem.orgarkat-usa.org

The pyridine ring itself can participate in chemical transformations. While the ring is deactivated towards electrophilic substitution compared to benzene, such reactions are still possible under specific conditions. The nitrogen atom imparts basic properties to the molecule and can be protonated or act as a nucleophile or a ligand in coordination chemistry. lookchem.com The entire molecule is frequently used as a building block in medicinal chemistry and organic synthesis to create more elaborate structures with potential biological activities. lookchem.comarkat-usa.org

Carboxylic Acid Transformations

The carboxylic acid moiety is a versatile functional group that readily undergoes transformations to form esters, amides, and other derivatives. These reactions are fundamental in modifying the compound's properties for various applications in organic synthesis.

Esterification: The conversion of this compound to its corresponding esters is a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a standard method. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com For example, reacting this compound with ethanol and an acid catalyst yields ethyl 2-(pyridin-2-yloxy)acetate. arkat-usa.org A similar procedure involves the reaction of a substituted 2-pyridone with ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) to afford the ethyl ester derivative. arkat-usa.org

Amide Formation: The carboxylic acid can be converted into amides by reaction with primary or secondary amines. smolecule.com This transformation typically requires the activation of the carboxylic acid. A common method involves converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.orgfishersci.it The resulting acyl chloride is then reacted with an amine, often in the presence of a base to neutralize the HCl byproduct. google.com Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) can be used to facilitate amide bond formation directly from the carboxylic acid and an amine under milder conditions. fishersci.it These reagents form a highly reactive O-acylisourea intermediate that readily reacts with the amine. fishersci.it Research on related structures shows the synthesis of various acetamide derivatives, highlighting the broad applicability of this reaction. acs.orgnih.govjst.go.jp

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Ethanol), H₂SO₄ (catalyst), Reflux | Alkyl 2-(pyridin-2-yloxy)acetate | masterorganicchemistry.com |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂), Base (e.g., Pyridine) | N-substituted 2-(pyridin-2-yloxy)acetamide | acs.org |

| Amide Formation (Coupling Agents) | Amine (RNH₂), EDC or DCC, DMF, Room Temperature | N-substituted 2-(pyridin-2-yloxy)acetamide | fishersci.it |

Reduction of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(Pyridin-2-yloxy)ethan-1-ol. This transformation requires the use of powerful reducing agents due to the low reactivity of the carboxyl group towards nucleophilic attack.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this reduction. organicchemistrytutor.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). chemicalbook.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon of the carboxylic acid. organicchemistrytutor.com Following an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, the resulting carboxylate is reduced. The process proceeds through an aldehyde intermediate, which is immediately further reduced by LiAlH₄ to the corresponding alkoxide. organicchemistrytutor.com A final aqueous acidic workup is required to protonate the alkoxide and yield the primary alcohol, 2-(Pyridin-2-yloxy)ethan-1-ol. organicchemistrytutor.com Borane (BH₃) complexes, such as BH₃·THF, can also be used for this reduction and may offer higher selectivity in the presence of other reducible functional groups. purdue.edu

| Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 1. 0°C to Room Temperature 2. Aqueous Acidic Workup | 2-(Pyridin-2-yloxy)ethan-1-ol | organicchemistrytutor.commasterorganicchemistry.comchemicalbook.com |

| Borane-Tetrahydrofuran (BH₃·THF) | Anhydrous THF | Room Temperature, followed by workup | 2-(Pyridin-2-yloxy)ethan-1-ol | purdue.edu |

Electrophilic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. nih.gov However, the 2-oxyacetic acid substituent is an ortho-, para-directing activating group. The interplay between the deactivating ring nitrogen and the activating ether linkage influences the outcome of substitution reactions.

To enhance the reactivity of the pyridine ring towards electrophiles, it can first be converted to its corresponding N-oxide by treatment with an oxidizing agent such as hydrogen peroxide in acetic acid. collegedunia.com The N-oxide is significantly more activated towards electrophilic attack, particularly at the 4-position, and can also facilitate substitution at the 2-position. nih.gov

Nitration: Direct nitration of pyridine requires harsh conditions, typically using a mixture of nitric acid and concentrated sulfuric acid at high temperatures. researchgate.net For substituted pyridines like the title compound, the conditions might be modulated. The nitration of pyridine N-oxides proceeds under milder conditions to yield the 4-nitro derivative, which can subsequently be deoxygenated. nih.gov The synthesis of related compounds like ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate demonstrates that nitration can be achieved on the pyridine ring of similar structures. sioc-journal.cn Using oleum instead of sulfuric acid can also significantly improve yields in the nitration of deactivated pyridine systems. google.com

Halogenation: Direct electrophilic halogenation of pyridine also requires high temperatures and generally results in substitution at the 3-position. nih.gov Alternative methods have been developed for more selective halogenation. For instance, converting the pyridine to its N-oxide allows for halogenation at the 4-position, often followed by removal of the N-oxide group. nih.gov

| Reaction | Reagents and Conditions | Typical Product Position | Reference |

|---|---|---|---|

| N-Oxide Formation | H₂O₂ in Acetic Acid | Pyridine N-oxide | collegedunia.com |

| Nitration (of N-oxide) | HNO₃/H₂SO₄ | 4-Nitro derivative | nih.gov |

| Halogenation (of N-oxide) | P(O)Hal₃ or PHal₃ | 4-Halo derivative | nih.gov |

Derivatization Strategies and Analogue Synthesis of 2- Pyridin-2-yloxy Acetic Acid

Synthesis of Hydrazide Derivatives

A pivotal step in the derivatization of 2-(pyridin-2-yloxy)acetic acid is the conversion of its ester form into the corresponding hydrazide. This transformation opens up a plethora of possibilities for further molecular elaboration. The synthesis of 2-(pyridin-2-yloxy)acetohydrazide is typically achieved through the hydrazinolysis of an ethyl or methyl ester of this compound. acs.orgrsc.orgepo.orgnih.gov This reaction is generally carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, most commonly absolute ethanol. acs.orgepo.org The resulting 2-(pyridin-2-yloxy)acetohydrazide serves as a key intermediate for the synthesis of various heterocyclic compounds. researchgate.net

The general synthetic route involves the initial preparation of the ethyl ester, for instance, by reacting 2-hydroxypyridine with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate in a solvent such as dry acetone. nih.gov The subsequent reaction with hydrazine hydrate proceeds with high efficiency. acs.org For example, 2-[3-cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]acetohydrazide was synthesized from its corresponding ethyl ester with a 76% yield by refluxing in ethanol with hydrazine hydrate for four hours. acs.org Similarly, 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide was obtained in 65% yield under similar conditions. epo.org

Table 1: Synthesis of 2-(Pyridin-2-yloxy)acetohydrazide Derivatives

| Starting Ester | Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-[3-cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]acetate | Hydrazine hydrate | Ethanol | Reflux, 4 h | 76 | acs.org |

| Ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate | Hydrazine hydrate | Ethanol | Reflux, 5 h | 65 | epo.org |

| Ethyl 2-((3-cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetate | Hydrazine hydrate | Ethanol | Reflux | Good | researchgate.net |

| Ethyl (pyrazin-2-yloxy)acetate | Hydrazine hydrate | - | - | - | |

| Methyl 2-(3-cyano-4-(4-isopropylphenyl)-6-(4-(4-methylphenylsulfonamido)-phenyl)pyridin-2-yloxy)acetate | Hydrazine hydrate | - | - | - | researchgate.net |

Generation of Schiff Bases from Hydrazides

The hydrazide derivatives of this compound are versatile precursors for the synthesis of Schiff bases, also known as hydrazones. These compounds are typically formed through the condensation reaction between the acetohydrazide and a variety of aromatic or heteroaromatic aldehydes. acs.orgresearchgate.net The reaction is usually carried out by refluxing the hydrazide and the aldehyde in a protic solvent like ethanol. acs.org The formation of the Schiff base introduces a new dimension to the molecular architecture, allowing for the exploration of a wider range of biological interactions.

For instance, 2-[3-cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]-N'-(4-fluorobenzylidene)acetohydrazide was successfully synthesized by reacting the corresponding acetohydrazide with 4-fluorobenzaldehyde in refluxing ethanol for six hours. acs.org Another study reported the synthesis of a series of arylidenehydrazides by treating 2-((3-cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetohydrazide with different aromatic aldehydes. researchgate.net These Schiff bases are often isolated as stable crystalline solids and serve as crucial intermediates for the synthesis of other heterocyclic systems. researchgate.net

Table 2: Examples of Schiff Bases Derived from 2-(Pyridin-2-yloxy)acetohydrazide

| Hydrazide Derivative | Aldehyde | Solvent | Conditions | Resulting Schiff Base | Reference |

|---|---|---|---|---|---|

| 2-[3-Cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]acetohydrazide | 4-Fluorobenzaldehyde | Ethanol | Reflux, 6 h | 2-[3-Cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]-N'-(4-fluorobenzylidene)acetohydrazide | acs.org |

| 2-((3-Cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetohydrazide | Aromatic aldehydes | - | - | Corresponding arylidenehydrazides | researchgate.net |

| 2-(Pyrazin-2-yloxy)acetohydrazide | Various aryl isothiocyanates | Ethanol | - | N-substituted thiosemicarbazones |

Formation of Thiazolidinone Analogues

Thiazolidin-4-ones represent an important class of heterocyclic compounds, and their fusion with the this compound scaffold has been a subject of interest. The synthesis of these analogues is commonly achieved through the cyclocondensation of the previously synthesized Schiff bases with a sulfur-containing reagent, typically thioglycolic acid. researchgate.netbohrium.com This reaction leads to the formation of a five-membered thiazolidinone ring.

In a representative example, a series of 4-thiazolidinone derivatives were synthesized by treating arylidenehydrazides of 2-((3-cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetohydrazide with thioglycolic acid. researchgate.net The cyclization reaction effectively introduces the thiazolidinone moiety, creating a more complex and rigid molecular structure. Another approach involves the cyclization of N-substituted thiosemicarbazides, prepared from the reaction of 2-(pyrazin-2-yloxy)acetohydrazide with various isothiocyanates, using chloroacetic acid and sodium acetate in ethanol.

Table 3: Synthesis of Thiazolidinone Analogues

| Starting Material | Reagent(s) | Solvent | Conditions | Resulting Analogue | Reference |

|---|---|---|---|---|---|

| Arylidenehydrazides of 2-((3-cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetohydrazide | Thioglycolic acid | - | - | Corresponding 4-thiazolidinone derivatives | researchgate.net |

| N-substituted thiosemicarbazides of 2-(pyrazin-2-yloxy)acetohydrazide | Chloroacetic acid, Sodium acetate | Ethanol | - | N'-[3-(alkyl/aryl substituted)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide | |

| Hydrazide-hydrazones | Thioglycolic acid | Dry 1,4-dioxane | - | 4-Thiazolidinones | bohrium.com |

Development of Pyrimidine Derivatives

The pyrimidine ring is a privileged structure in medicinal chemistry, and its incorporation into the this compound framework can lead to compounds with interesting biological profiles. bohrium.commdpi.com The synthesis of such pyrimidine derivatives can be approached in several ways. One strategy involves the construction of the pyrimidine ring from acyclic precursors that can be derived from or incorporate the this compound moiety. bohrium.com

A general method for pyrimidine synthesis involves the condensation of a three-carbon component with a compound containing an amidine structure. researchgate.net For instance, 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized by reacting ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl 1,2,3-triazine-5-carboxylate. bohrium.com While not a direct derivatization of this compound itself, this illustrates a strategy where a pyridyl component is used to build a pyrimidine ring. Another approach involves the reaction of 2-hydroxypyridine with 2,4-dichloro-5-nitropyrimidine to yield 2-chloro-5-nitro-4-(pyridin-2-yloxy)-pyrimidine, which can be further functionalized. sci-hub.st

Synthesis of Hybrid Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been applied to the this compound scaffold to create novel hybrid compounds with potentially enhanced or synergistic biological activities. researchgate.net

A notable example is the synthesis of tetralin-pyridine hybrids. These compounds were prepared starting from 2-((3-cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetohydrazide, which was then reacted with various reagents to generate a library of hybrid molecules. researchgate.net This approach effectively links the substituted pyridine-2-yloxy-acetohydrazide core with a tetralin moiety. Another example involves the synthesis of coumarin-isoxazole-pyridine hybrids, where a pyridine-containing isoxazole is linked to a coumarin scaffold via a methoxy bridge. nih.gov These strategies highlight the versatility of the this compound framework in constructing complex and diverse molecular architectures.

Functionalization of the Pyridine Ring

Modification of the pyridine ring itself offers another avenue for creating analogues of this compound. The electronic nature of the pyridine ring allows for various functionalization reactions, including electrophilic substitution and C-H activation/functionalization. researchgate.netacs.org The 2-pyridyl group can act as a directing group in palladium-catalyzed C-H functionalization reactions, enabling the selective introduction of substituents at the ortho position of the phenoxy group in 2-phenoxypyridine, a close analogue. researchgate.net

Palladium-catalyzed C-H chlorination of 2-phenoxypyridine derivatives has been achieved using N-chlorosuccinimide (NCS) as the chlorine source. researchgate.net Similarly, nitration can be performed using silver nitrite (AgNO2) and potassium persulfate (K2S2O8). researchgate.net Borylation, a key reaction for further cross-coupling, has been accomplished using bis(pinacolato)diboron (B2pin2) with a rhodium catalyst. researchgate.net These methods provide powerful tools for the late-stage functionalization of the core structure, allowing for the synthesis of a wide range of derivatives with diverse substitution patterns on the pyridine ring.

Table 4: C-H Functionalization of 2-Phenoxypyridine (as a model for the pyridine ring of this compound)

| Functionalization | Reagents | Catalyst | Conditions | Reference |

|---|---|---|---|---|

| Dichlorination | NCS | Pd(OAc)2 | 110 °C, N2, 6 h | researchgate.net |

| Nitration | AgNO2, K2S2O8 | Pd(OAc)2 | 110 °C, N2, 48 h | researchgate.net |

| Borylation | B2pin2 | [RhCp*Cl2]2 | 100 °C, N2, 24 h | researchgate.net |

| Bromination | NBS | Pd(OAc)2, TsOH | 110 °C, N2, 6 h | researchgate.net |

| Iodination | NIS | Pd(OAc)2, TsOH | 110 °C, N2, 6 h | researchgate.net |

Strategies for Stereoselective Synthesis of Analogues

The introduction of stereocenters into the analogues of this compound is a critical aspect for developing compounds with specific biological activities, as enantiomers often exhibit different pharmacological profiles. Strategies for the stereoselective synthesis of these analogues can be broadly categorized into two main approaches: asymmetric synthesis of the α-substituted acetic acid side chain and stereocontrolled functionalization of the pyridine ring.

For the stereoselective synthesis of the α-aryloxy carboxylic acid side chain, one prominent method is the asymmetric hydrogenation of a corresponding α,β-unsaturated acid precursor. acs.orgresearchgate.netnumberanalytics.com This reaction, often catalyzed by chiral iridium or rhodium complexes with chiral phosphine ligands, can produce α-aryloxy carboxylic acids with high enantiomeric excess. researchgate.netnumberanalytics.com Another powerful strategy involves the use of chiral auxiliaries. wikipedia.orgnih.govehu.es A chiral auxiliary, such as an Evans oxazolidinone, can be attached to the acetic acid moiety. nih.gov Subsequent alkylation of the resulting enolate occurs with high diastereoselectivity due to the steric influence of the chiral auxiliary. The auxiliary can then be cleaved to yield the enantiomerically enriched α-substituted this compound derivative. nih.gov

The diastereoselective synthesis of functionalized pyridines has also been explored, often involving domino reactions or cycloadditions. rsc.orgsci-hub.st For example, the diastereoselective synthesis of pyrrole-annulated cyclopropanes from pyrrole-2,3-diones can lead to functionalized pyridine-2,3-diones upon ring opening. rsc.org While direct stereoselective synthesis on the this compound scaffold is not extensively reported, these general principles of asymmetric catalysis and chiral auxiliary-mediated synthesis provide a clear roadmap for the preparation of chiral analogues.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of 2-(Pyridin-2-yloxy)acetic acid and its Derivatives

The structural confirmation and detailed characterization of this compound and its derivatives rely heavily on a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and electronic environment of the compound.

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound and its analogues. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each nucleus.

¹H NMR: In derivatives such as the corresponding ethyl ester, the proton signals are well-resolved. The protons on the pyridine ring typically appear as multiplets in the aromatic region (approximately δ 6.8–8.2 ppm). rsc.org The methylene protons (O-CH₂) of the acetic acid moiety characteristically present as a singlet around δ 4.8–5.2 ppm. arabjchem.orgekb.eg For instance, in ethyl 2-(pyridin-2-yloxy)acetate, the methylene singlet is observed at 4.87 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom. The carbonyl carbon (C=O) of the acid or ester group gives a characteristic signal in the downfield region, typically around δ 169.5 ppm for the ethyl ester. rsc.org The carbon atom of the methylene group (-O-CH₂-) is usually found around δ 62-66 ppm. arkat-usa.org The carbons of the pyridine ring resonate in the aromatic region (δ 111–163 ppm), with the carbon attached to the ether oxygen (C-O) appearing most downfield within this group, for example at δ 162.5 ppm in the ethyl ester derivative. rsc.org

Table 1: Representative NMR Spectroscopic Data for Ethyl 2-(pyridin-2-yloxy)acetate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Note | Reference |

|---|---|---|---|

| ¹H | 8.12 (ddd) | Pyridine H | rsc.org |

| ¹H | 7.65-7.59 (m) | Pyridine H | rsc.org |

| ¹H | 6.95-6.88 (m) | Pyridine H | rsc.org |

| ¹H | 4.87 (s) | -OCH₂- | rsc.org |

| ¹H | 4.21 (q) | Ester -CH₂- | rsc.org |

| ¹H | 1.24 (t) | Ester -CH₃ | rsc.org |

| ¹³C | 169.5 | C=O (Ester) | rsc.org |

| ¹³C | 162.5 | Pyridine C-O | rsc.org |

| ¹³C | 146.6 | Pyridine C | rsc.org |

| ¹³C | 138.9 | Pyridine C | rsc.org |

| ¹³C | 117.6 | Pyridine C | rsc.org |

| ¹³C | 111.2 | Pyridine C | rsc.org |

| ¹³C | 62.5 | -OCH₂- | rsc.org |

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum displays characteristic absorption bands. A strong, prominent band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid or ester is typically observed in the range of 1670–1760 cm⁻¹. arabjchem.orgekb.eg For example, in a hydrazide derivative, this peak appears at 1675 cm⁻¹. researchgate.net The broad O-H stretch of the carboxylic acid group is expected between 2500-3300 cm⁻¹. Additionally, vibrations corresponding to the aromatic C-H bonds and C=C/C=N bonds of the pyridine ring are found in their characteristic regions. The asymmetric and symmetric stretching of the ether linkage (C-O-C) also produces signals, often in the 1260-1000 cm⁻¹ region.

Table 2: Key IR Absorption Bands for Derivatives of this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| N-H | 3265 | Indole NH stretch in a complex derivative | arabjchem.org |

| C≡N | 2210-2222 | Nitrile stretch in cyano-substituted derivatives | arabjchem.orgekb.eg |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's formula. For ethyl 2-(pyridin-2-yloxy)acetate, a derivative of the title compound, the [M+H]⁺ ion was observed at an m/z of 182.0813, which is in excellent agreement with the calculated value of 182.0812 for the formula C₉H₁₂NO₃⁺. rsc.org This technique is crucial for confirming the successful synthesis of the target molecule and its various derivatives. arabjchem.orgarkat-usa.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions due to π→π* transitions associated with the conjugated system of the pyridine ring and n→π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms, particularly the carbonyl oxygen. upi.edu For analogous compounds like 2-(Isoquinolin-7-yloxy)acetic acid, a π→π* transition is observed around λₘₐₓ ≈ 270 nm. Similar absorptions are anticipated for this compound. When complexed with metal ions, these absorption bands may shift, and new bands, such as d-d transitions for transition metals, can appear, providing insight into the complex's geometry and electronic structure. mdpi.com

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. elte.hu While IR spectroscopy measures absorption, Raman measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations, such as the skeletal vibrations of the aromatic ring, which may be weak in the IR spectrum. For an amorphous form of a complex derivative, (S)-2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)acetamide, characteristic Raman shifts were observed at 1324, 1023, and 1293 cm⁻¹, highlighting the utility of this technique in characterizing specific forms of these compounds. google.com Analysis of the Raman spectrum of this compound would provide a more complete vibrational profile of the molecule.

Mössbauer spectroscopy is a highly specific technique used to study nuclides that exhibit the Mössbauer effect, with ⁵⁷Fe being the most common example. uni-bielefeld.de This method is exceptionally sensitive to the local chemical environment of the iron nucleus. If this compound is used as a ligand to form an iron complex, ⁵⁷Fe Mössbauer spectroscopy can provide invaluable data. elte.hu The key parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift provides information about the oxidation state (e.g., Fe(II) or Fe(III)) and the s-electron density at the nucleus. The quadrupole splitting is sensitive to the symmetry of the electronic and coordination environment around the iron atom, providing insights into the geometry and spin state (high-spin or low-spin) of the complex. nih.govrsc.org This makes it a powerful tool for characterizing the precise nature of the metal-ligand interaction in iron complexes.

Raman Spectroscopy

X-ray Crystallography and Solid-State Structure Determination

A definitive single-crystal X-ray diffraction study for this compound could not be located in the course of this review. However, crystallographic data is available for a closely related derivative, (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide , which shares a significant portion of its molecular framework with the target compound. Current time information in Bangalore, IN. Analysis of this derivative provides valuable, though indirect, information about the potential solid-state behavior of this compound.

Crystal System and Space Group Analysis

For the related compound, (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide, X-ray diffraction studies have revealed that it crystallizes in the monoclinic crystal system . Current time information in Bangalore, IN. The specific space group was determined to be P2₁/c . Current time information in Bangalore, IN. This space group is common for organic molecules and indicates a centrosymmetric packing arrangement in the crystal lattice. Current time information in Bangalore, IN.mdpi.com

Table 1: Crystallographic Data for (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide Current time information in Bangalore, IN.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6789(4) |

| b (Å) | 10.4374(5) |

| c (Å) | 8.3596(4) |

| β (°) | 92.873(3) |

| Z | 4 |

This data pertains to a derivative and not this compound itself.

Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide , this analysis was performed to examine the molecular shapes and close contacts. Current time information in Bangalore, IN. The study highlighted the presence of strong N-H···O hydrogen bonds which play a crucial role in the crystal packing, forming different motifs. Current time information in Bangalore, IN. Such interactions are fundamental in understanding the supramolecular assembly of the crystal structure. While this analysis provides a model for the types of interactions that might be expected, the specific details for this compound would differ due to the presence of a carboxylic acid group instead of a hydrazide moiety.

Elemental Analysis

Elemental analysis provides the percentage composition of elements within a compound, which is a fundamental aspect of its characterization. While no specific elemental analysis data was found for this compound, data for the precursor, (Pyridin-2-yloxy)-acetic acid ethyl ester , and the derivative, (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide , are available. derpharmachemica.com

Table 2: Elemental Analysis Data for Related Compounds derpharmachemica.com

| Compound | Element | Calculated (%) | Found (%) |

| (Pyridin-2-yloxy)-acetic acid ethyl ester | C | 59.66 | 59.46 |

| H | 6.12 | 6.34 | |

| N | 7.73 | 7.49 | |

| (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide | C | 50.29 | 50.25 |

| H | 5.43 | 5.39 | |

| N | 25.14 | 25.09 |

Biological and Medicinal Chemistry Research of 2- Pyridin-2-yloxy Acetic Acid Derivatives

Anticancer and Cytotoxic Activities

The pyridine ring is a key structural motif in numerous pharmaceutical agents, and its incorporation into various molecular frameworks has led to the discovery of potent anticancer compounds. arkat-usa.org Derivatives of 2-(pyridin-2-yloxy)acetic acid have been a particular focus of this research, with studies demonstrating their ability to inhibit cancer cell growth through various mechanisms.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

A number of studies have evaluated the in vitro cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For instance, new aromatic O-alkyl pyridine derivatives demonstrated anticancer activity against myeloid leukaemia (NFS-60), liver cancer (HepG-2), prostate cancer (PC-3), and colon cancer (Caco-2) cell lines, with low toxicity observed against the normal human lung fibroblast Wi-38 cell line. nih.gov

In another study, a series of tetralin-pyridine hybrids synthesized from 2-((3-cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetohydrazide were evaluated for their cytotoxic activity against HCT116 (colon cancer) and MCF-7 (breast cancer) human cancer cells. arkat-usa.org The results indicated that these compounds are potent cytotoxic agents against the human colon cancer cell line, with some showing good activity against breast cancer as well. arkat-usa.org Specifically, the data revealed that all the evaluated compounds were more active against the human colon cancer type than the human breast cancer type. arkat-usa.org

Furthermore, new derivatives of 3-cyano-2-substituted pyridines were synthesized and evaluated for their in vitro anticancer activities on five cancer cell lines. nih.gov A benzohydrazide derivative, in particular, showed significant growth inhibition in the human breast cancer cell line MCF-7 with an IC₅₀ value of 2 μM and exhibited lower cytotoxicity on the normal breast epithelial cell line MCF-12a. nih.gov

A separate study focused on a series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases synthesized from 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy) acetohydrazide. nih.gov These compounds were screened for their anticancer activity against the adenocarcinoma breast cancer cell line (MCF-7). nih.gov Compound 7c, a derivative, was found to be the most effective, with an IC₅₀ of 0.6 ± 0.01 μg/mL, which was more potent than the reference drug doxorubicin (IC₅₀ = 1.6 ± 0.02 μg/mL). nih.gov Compound 3 was found to be nearly as active as doxorubicin. nih.gov

The table below summarizes the in vitro cytotoxicity data for selected this compound derivatives.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzohydrazide derivative 9a | MCF-7 (Breast) | 2 | nih.gov |

| Compound 7c | MCF-7 (Breast) | 0.6 (µg/mL) | nih.gov |

| Compound 12 | MCF-7 (Breast) | 0.5 | acs.org |

| Compound 12 | HepG2 (Liver) | 5.27 | acs.org |

| Doxorubicin (Reference) | MCF-7 (Breast) | 1.6 (µg/mL) | nih.gov |

| Doxorubicin (Reference) | MCF-7 (Breast) | 2.14 | acs.org |

| Doxorubicin (Reference) | HepG2 (Liver) | 2.48 | acs.org |

Apoptosis Induction Mechanisms

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Research has shown that this compound derivatives are capable of inducing apoptosis in cancer cells.

For example, two O-alkyl pyridine derivatives, 4c and 4f, were found to induce apoptosis in four tested cancer cell lines (NFS-60, HepG-2, PC-3, and Caco-2) with a high percentage of apoptotic cells. nih.gov Morphological changes, such as severe collapsing and shrinking of the cancer cells, were observed after treatment with these compounds. nih.gov

Similarly, a study on new pyridine-quinoline hybrids demonstrated that compounds 6e, 13a, and 13c significantly induced apoptosis, with a percentage of over 66%. tandfonline.com Another compound, numbered 12, dramatically increased apoptotic cell death in MCF-7 cells, with the total apoptosis increasing by 33.43% compared to the untreated control group. acs.org This increase was 52.2-fold higher than the control. acs.org

The investigation into the apoptotic effects of these derivatives often involves techniques like Acridine orange/Ethidium bromide staining to detect early and late apoptotic cells. nih.gov

Caspase Activation Studies

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. The activation of caspases is a hallmark of the apoptotic process. Studies on this compound derivatives have investigated their ability to activate these key enzymes.

Research on O-alkyl pyridine derivatives 4c and 4f showed that they significantly induced caspase 3/7 activation in the HepG-2 cell line. nih.govresearchgate.net Similarly, pyridine-quinoline hybrids 6e, 13a, and 13c were also found to significantly activate caspase 3/7 in HepG-2 cells. tandfonline.com

In a study of small antimicrobial β2,2-amino acid derivatives, one compound (BAA-2) led to the activation of caspases-2 through -10 after a one-hour incubation period. This highlights the potential for diverse derivatives to engage the caspase cascade as part of their anticancer mechanism.

Kinase Inhibition Studies

Protein kinases are critical regulators of cellular processes, and their dysregulation is often implicated in cancer. Therefore, kinase inhibition is a major strategy in cancer drug development. Certain this compound derivatives have been identified as potent kinase inhibitors.

Specifically, new aromatic O-alkyl pyridine derivatives were designed as Proviral Integration Moloney (PIM)-1 kinase inhibitors. nih.gov Compounds 4c and 4f showed potent PIM-1 kinase inhibitory activity with IC₅₀ values of 0.110 and 0.095 µM, respectively. nih.govresearchgate.net Further research on pyridine-quinoline hybrids also identified compounds with potent PIM-1 kinase inhibitory activity. tandfonline.com

Another study focused on pyridine-based compounds as potential PIM-1 kinase inhibitors. acs.org Compound 12 from this study exhibited potent PIM-1 inhibition with an IC₅₀ value of 14.3 nM, comparable to the known kinase inhibitor Staurosporine (IC₅₀ = 16.7 nM). acs.org

Additionally, some 2-pyridone derivatives have been investigated for their inhibitory activity against c-Src kinase, another important target in cancer therapy. chapman.eduresearchgate.net

The table below presents the kinase inhibition data for selected derivatives.

| Compound | Kinase Target | IC₅₀ | Reference |

| 4c | PIM-1 | 0.110 µM | nih.gov |

| 4f | PIM-1 | 0.095 µM | nih.gov |

| 12 | PIM-1 | 14.3 nM | acs.org |

| Staurosporine (Reference) | PIM-1 | 16.7 nM | acs.org |

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. nih.govmdpi.com They are well-established targets for anticancer drugs. medchemexpress.com Some derivatives of heterocyclic compounds, including those with a pyridine scaffold, have shown the ability to inhibit topoisomerase enzymes. nih.govnih.gov

Acridine derivatives, for example, are known to inhibit topoisomerase II. nih.govnih.gov While direct studies on this compound itself as a topoisomerase inhibitor are not extensively detailed in the provided context, the broader class of pyridine-containing heterocycles has been shown to possess this activity. nih.gov For instance, some cyanopyridine derivatives have been reported to have topoisomerase I and II inhibitory activities. nih.gov Azatoxin, a topoisomerase II inhibitor, features a polycyclic ring system that is a key part of its pharmacophore. google.com

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have also been explored for their antimicrobial activities. The pyridine moiety itself is present in various compounds with antibacterial and antifungal properties. nih.govnih.gov

One study reported the synthesis of new pyridine derivatives and their evaluation for antimicrobial activity. nih.gov Two compounds, in particular, showed good activity against E. coli, Bacillus mycoides, and C. albicans. nih.gov Another study mentioned that 2-(Pyridin-4-yloxy)acetic acid has been shown to exhibit antibacterial and antifungal properties. smolecule.com

Research on synthesized pyridines, oxazines, and thiazoles derived from 3-aryl-1-(2-naphthyl)prop-2-en-1-ones also included the evaluation of their antimicrobial activities. researchgate.net

Antibacterial Spectrum and Efficacy

Derivatives based on the this compound structure have demonstrated notable antibacterial properties. For instance, in vitro studies of ethyl 2-(pyridin-2-yloxy)acetate have shown its effectiveness against several bacterial strains, including the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these activities were reported to be in the range of 20 to 40 μM.

Further synthesis and evaluation of more complex derivatives have expanded on these initial findings. A series of [3-Cyano-6-phenyl-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)pyridin-2-yloxy]-acetic acid ethyl ester derivatives were synthesized and tested for their antimicrobial activity. arabjchem.org While specific MIC values against bacteria were part of a broader screening, the study confirmed that the pyridin-2-yloxy moiety is a viable component in designing new antimicrobial compounds. arabjchem.org Other research on related pyridine compounds has consistently shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, such as E. coli. mdpi.comnih.gov

| Derivative/Compound Class | Bacterial Strain | Efficacy (MIC) | Reference |

| Ethyl 2-(pyridin-2-yloxy)acetate | Staphylococcus aureus | 20-40 μM | |

| Ethyl 2-(pyridin-2-yloxy)acetate | Bacillus subtilis | 20-40 μM |

Antifungal Efficacy

The antifungal potential of this compound derivatives has also been a subject of investigation. Studies on various pyridine-containing compounds have frequently reported promising activity against fungal pathogens like Candida albicans and Aspergillus niger. mdpi.comnih.gov

One study detailed the synthesis of novel longifolene-derived diphenyl ether carboxylic acid compounds, including 4-(5-isopropyl-2-(pyridin-2-yloxy)phenyl)-4-methylpentanoic acid. nih.gov This compound was part of a series tested for in vitro antifungal activity against several plant-pathogenic fungi. While this specific derivative was not the most potent in the series, related compounds showed significant, broad-spectrum antifungal activity. For example, compound 7b in the study exhibited inhibition rates of 85.9% against Alternaria solani, 82.7% against Cercospora arachidicola, and 82.7% against Rhizoctonia solani. nih.gov Similarly, another study found that attaching a pyrazole nucleus to a pyridine structure via an acetyloxy-linker resulted in potent antifungal activity. arabjchem.org

| Fungal Strain | Compound Class/Derivative | Efficacy (Inhibition Rate) | Reference |

| Alternaria solani | Longifolene-derived diphenyl ether | 85.9% (Compound 7b) | nih.gov |

| Cercospora arachidicola | Longifolene-derived diphenyl ether | 82.7% (Compound 7b) | nih.gov |

| Rhizoctonia solani | Longifolene-derived diphenyl ether | 82.7% (Compound 7b) | nih.gov |

| Physalospora piricola | Longifolene-derived diphenyl ether | 81.4% (Compound 7b) | nih.gov |

Antitubercular Activity

One of the most significant areas of research for this compound analogues is in the field of antitubercular drug discovery. Multiple studies have highlighted the potent activity of these derivatives against Mycobacterium tuberculosis.

Novel derivatives synthesized from ethyl 2-(pyridin-2-yloxy)acetate have demonstrated enhanced activity against Mycobacterium tuberculosis, with MIC values comparable to established antitubercular drugs. Research into related structures, such as 2-(quinolin-4-yloxy) acetamides, has further confirmed the potential of this scaffold. These compounds were evaluated against the H37Rv strain of M. tuberculosis, showing significant inhibitory activity. nih.govsemanticscholar.org For instance, certain 4-substituted quinoline derivatives demonstrated potent activity, with one of the most active compounds in the oxyquinoline series showing an MIC90 of 1.7 µM against the H37Rv wild-type strain. semanticscholar.org

Another study focused on benzothiazinone (BTZ) derivatives, a promising class of antitubercular agents, incorporating a pyridin-2-yloxy substituent. rsc.org These new BTZ compounds displayed excellent antitubercular activity, with one derivative showing an MIC of 8 nM, coupled with improved metabolic stability and pharmacokinetic profiles compared to earlier BTZ compounds. rsc.org

| Derivative Class | M. tuberculosis Strain | Efficacy (MIC) | Reference |

| Oxyquinoline derivatives | H37Rv wild-type | 1.7 µM (most potent in series) | semanticscholar.org |

| Benzothiazinone derivative (3o) | H37Ra | 8 nM | rsc.org |

| 2-(Quinolin-4-yloxy) acetamides | H37Rv | Potent Activity Reported | nih.gov |

Antichlamydial Properties

The application of this compound derivatives has been explored for the treatment of chlamydial infections. Research efforts have led to the synthesis of compounds with selective activity against Chlamydia trachomatis. These findings suggest a potential pathway for developing new therapeutic agents for infections caused by this intracellular pathogen. While direct data on this compound is limited, related research on other peptide-mimicking molecules has shown that they can effectively target intracellular bacteria like Chlamydia pneumoniae. semanticscholar.org For example, certain β2,2-amino acid derivatives were able to inhibit C. pneumoniae infectivity at concentrations below 5 μM. semanticscholar.org This supports the hypothesis that appropriately designed molecules can penetrate host cells to act on intracellular pathogens. semanticscholar.org

Anti-Fibrotic Activities

Derivatives of this compound and structurally related compounds have been investigated for their potential to combat fibrosis, particularly liver fibrosis. This process is centrally driven by the activation of hepatic stellate cells (HSCs). frontiersin.orgthno.org

Inhibition of Hepatic Stellate Cell Activation

The activation of HSCs is a critical event in the development of liver fibrosis, as these cells transdifferentiate into myofibroblasts that produce excessive extracellular matrix. frontiersin.orgthno.org A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally related to this compound, were designed and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). mdpi.comnih.gov

The screening identified fourteen compounds with better anti-fibrotic activities than the reference drugs Pirfenidone and Bipy55′DC. mdpi.comnih.gov Among these, two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, demonstrated the most potent activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. mdpi.comnih.gov These results indicate that the pyridinyl-pyrimidine scaffold is effective at inhibiting the proliferation and activation of HSCs. mdpi.com

| Compound | Target Cell Line | Efficacy (IC50) | Reference |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.69 μM | mdpi.comnih.gov |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.81 μM | mdpi.comnih.gov |

Collagen Synthesis Inhibition and Hydroxyproline Reduction

A key consequence of HSC activation is the excessive synthesis and deposition of collagen, a hallmark of fibrosis. nih.gov The anti-fibrotic activity of the aforementioned 2-(pyridin-2-yl) pyrimidine derivatives was further evaluated by measuring their effect on collagen production. mdpi.comnih.gov

The most potent compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, were shown to effectively inhibit the expression of Collagen type I alpha 1 (COL1A1) protein. mdpi.comnih.gov Furthermore, these compounds significantly reduced the content of hydroxyproline, a key amino acid component of collagen, in the cell culture medium. mdpi.comnih.govsmolecule.com This reduction in both collagen protein expression and hydroxyproline levels provides strong in vitro evidence that these derivatives can interfere with the pathological matrix deposition that characterizes fibrosis, suggesting their potential as novel anti-fibrotic drugs. mdpi.comnih.govnih.gov

Evaluation of Collagen Type I Alpha 1 (COL1A1) Protein Expression

The overexpression of extracellular matrix (ECM) components, particularly Collagen Type I Alpha 1 (COL1A1), is a hallmark of fibrotic diseases. researchgate.net Consequently, the modulation of COL1A1 expression is a key therapeutic strategy. Research into novel heterocyclic compounds has identified derivatives based on a 2-(pyridin-2-yl) scaffold as potential inhibitors of fibrosis.

In one such study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6). jchemrev.com The anti-fibrosis activity was quantified in part by measuring the expression of COL1A1 protein using an ELISA detection method. jchemrev.com

The study identified several compounds with significant inhibitory effects on COL1A1 expression. Notably, compounds 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) demonstrated the most potent activities, with IC50 values of 45.69 µM and 45.81 µM, respectively, in cell viability assays. jchemrev.com These compounds were shown to effectively inhibit the expression of collagen in vitro. jchemrev.com The investigation confirmed that these derivatives could be promising candidates for the development of new anti-fibrotic drugs. jchemrev.com

The general structure of the evaluated 2-(pyridin-2-yl) pyrimidine derivatives is shown below, along with a table detailing the anti-fibrotic activity of selected compounds.

Table 1: Anti-fibrotic Activity of Selected 2-(Pyridin-2-yl) Pyrimidine Derivatives jchemrev.com

| Compound | Structure (R group) | IC50 (µM) on HSC-T6 cells |

| 12m | 4-methylphenyl | 45.69 |

| 12q | 3,4-difluorophenyl | 45.81 |

| Pirfenidone (Control) | - | >100 |

| Bipy55'DC (Control) | - | >100 |

Antidiabetic and Metabolic Regulation Research

Derivatives of this compound have been investigated for their potential as antidiabetic agents. A study focused on the synthesis of N'-[3-(aryl/alkyl substituted)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(pyridine-2-yloxy) acetohydrazides and evaluated their effect on fasting serum glucose levels in Wistar rats. ajrconline.org The antidiabetic activity was assessed using the GOD-POD (Glucose Oxidase-Peroxidase) method. ajrconline.org

The results indicated that several of the synthesized compounds possessed significant glucose-lowering effects. Specifically, compounds 9 (N'-[3-(phenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(pyridine-2-yloxy) acetohydrazide) and 10 (N'-[3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(pyridine-2-yloxy) acetohydrazide) were identified as the most effective, achieving a 52% and 48% reduction in serum glucose levels, respectively, at a 200 mg/kg dose. ajrconline.org

Table 2: Effect of Thiazolidinone Derivatives of this compound on Fasting Serum Glucose ajrconline.org

| Compound | R Group | % Reduction in Serum Glucose (at 200 mg/kg) |

| 9 | Phenyl | 52% |

| 10 | 4-Chlorophenyl | 48% |

| 11 | 4-Methylphenyl | 45% |

| 12 | 4-Methoxyphenyl | 40% |

| 13 | Ethyl | 35% |

Data derived from intraday effect on serum glucose.

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a crucial role in regulating glucose and lipid metabolism. nih.gov Agonists of PPARs, particularly dual agonists of PPARα and PPARγ, are considered promising therapeutic agents for type 2 diabetes. rjptonline.orggoogle.com

While direct studies on this compound itself as a PPAR agonist are limited, research on structurally related pyridine derivatives has shown significant potential. A series of novel pyridine-2-propanoic acids were synthesized and studied, leading to the identification of potent dual PPARα/γ agonists. rjptonline.orgnih.gov A structure-activity relationship study of these compounds highlighted their varied isoform selectivity. nih.gov One compound from this series, (S)-13, demonstrated efficacy in diabetic (db/db) mice and possessed desirable pharmacokinetic parameters. nih.gov This line of research suggests that the pyridine scaffold, a core component of this compound, is a viable starting point for developing new PPAR agonists for antidiabetic applications. rjptonline.orgnih.gov

Fasting Serum Glucose Level Determination

Antioxidant Evaluation

The antioxidant potential of various pyridine derivatives has been a subject of scientific inquiry. researchgate.netbrieflands.com In one study, a series of new pyridine and triazolopyridine derivatives were synthesized and evaluated for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.net Several of the synthesized compounds, including 5d , 6c , 6d , and 9 , demonstrated higher scavenging activity than the standard antioxidant, ascorbic acid. researchgate.net

Another investigation focused on novel derivatives of thiazolo[4,5-b]pyridine, which were synthesized from a (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide precursor. pensoft.net The antioxidant activity of these compounds was also assessed in vitro using the DPPH radical scavenging assay. pensoft.net Similarly, new 5H-indeno[1,2-b]pyridine derivatives, prepared from a 2-(pyridin-2-yl)oxy)acetohydrazide synthon, were evaluated for their antioxidant properties. ekb.eg

Table 3: DPPH Radical Scavenging Activity of Selected Pyridine and Triazolopyridine Derivatives researchgate.net

| Compound | Scavenging Activity (%) |

| 5d | 99.4% |

| 6c | 97.2% |

| 6d | 94.8% |

| 9 | 90.0% |

| Ascorbic Acid (Standard) | 86.4% |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR analyses have provided valuable insights across different therapeutic targets.

In the context of anti-fibrotic activity, SAR studies on 2-(pyridin-2-yl) pyrimidine derivatives revealed that the nature of the substituent on the carbamoyl moiety significantly influences their inhibitory potency against hepatic stellate cells. mdpi.com For instance, aromatic rings with specific electronic properties, such as the p-tolyl group in compound 12m and the 3,4-difluorophenyl group in compound 12q , were found to be crucial for high activity. jchemrev.com

For the antidiabetic thiazolidinone derivatives of 2-(pyridine-2-yloxy) acetohydrazide, the SAR indicated that aryl substitutions on the thiazolidinone ring were generally more effective at reducing serum glucose than alkyl substitutions. ajrconline.org Specifically, an unsubstituted phenyl ring or a phenyl ring with an electron-withdrawing chloro group at the para-position conferred the highest activity. ajrconline.org

Prodrug Concepts and Metabolic Conversion

The development of prodrugs is a common strategy to improve the pharmacokinetic or pharmacodynamic properties of a drug. Ethyl 2-(pyridin-2-yloxy)acetate, a simple derivative, has been suggested to function as a prodrug, which may undergo metabolic conversion to release the active acidic compound.

In the field of anti-fibrotic research, the prodrug concept has been applied to related pyridine structures. For example, N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077) acts as a prodrug of pyridine-2,4-dicarboxylic acid, inhibiting collagen synthesis. mdpi.com

Agrochemical Research Applications of 2- Pyridin-2-yloxy Acetic Acid Derivatives

Development as Pesticide Intermediates

The chemical structure of 2-(pyridin-2-yloxy)acetic acid and its analogues makes it a valuable intermediate for the synthesis of complex pesticides. The ether linkage and the pyridine ring are key features that can be modified to influence biological activity, selectivity, and environmental fate. Patent literature describes processes for preparing methyl 2-(pyrid-2-yloxymethyl)phenylacetates, which are highlighted as useful intermediates for producing agricultural fungicides and insecticides. google.comgoogle.com

The this compound scaffold is integral to the synthesis of certain fungicides, particularly those belonging to the strobilurin class. For instance, methyl 2-[2-(pyrid-2-yloxymethyl)phenyl]-3-methoxyacrylate, a strobilurin analogue, is synthesized from methyl 2-(pyrid-2-yloxymethyl)phenylacetate intermediates. google.com The synthesis involves reacting a substituted 2-halopyridine with a metal salt of 2-hydroxymethyl-phenylacetic acid, followed by methylation to yield the key intermediate. google.com

In a different approach, researchers have designed and synthesized a series of novel pyridine-based compounds that integrate amide and hydrazide functionalities, starting from a 2-(pyridinyloxy)acetic acid derivative. acs.org Specifically, 2-((5-acetamido-3-chloropyridin-2-yl)oxy)acetic acid was used as a precursor to synthesize a range of N-phenylhydrazide derivatives. acs.org Bioassays revealed that many of these compounds exhibited significant and broad-spectrum fungicidal activity against various plant pathogens. acs.org

One particularly potent compound from this series, designated A5, demonstrated remarkable in vitro fungicidal activity against a wide range of fungi. acs.org The mechanism of action for these compounds was investigated, with transcriptomic and metabolic analyses suggesting they may disrupt the fungal cell membrane and metabolic pathways. acs.org

| Compound ID | Target Fungus | EC₅₀ (μg/mL) |

| A5 | Fusarium graminearum | 2.53 |

| Magnaporthe oryzae | 2.84 | |

| Rhizoctonia solani | 1.64 | |

| Colletotrichum gloeosporioides | 7.59 | |

| Botrytis cinerea | 4.67 | |

| Sclerotinia sclerotiorum | 5.50 | |

| Alternaria sp. | 2.84 | |

| Physalospora piricola | 2.84 |

Table 1: In vitro fungicidal activity of compound A5, a derivative of 2-((5-acetamido-3-chloropyridin-2-yl)oxy)acetic acid. Data sourced from acs.org.

Derivatives of this compound are also utilized as precursors in the synthesis of insecticides. Research has shown that [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid can be used to create 1,3,4-oxadiazole derivatives that exhibit significant insecticidal properties. smolecule.com This highlights the utility of the pyridinyloxyacetic acid core in developing chemical agents for insect control in agricultural settings. smolecule.com The synthesis pathway involves converting the starting acid into more complex heterocyclic structures, which are the basis for the observed biological activity. smolecule.com

Fungicidal Agent Synthesis

Herbicidal Activity and Synthetic Auxin Analogues

The structural similarity of this compound derivatives to the natural plant hormone indole-3-acetic acid (IAA) has led to their investigation as synthetic auxin herbicides. researchgate.netresearchgate.nethracglobal.com Synthetic auxins are a major class of herbicides that induce uncontrolled and disorganized plant growth, ultimately leading to the death of susceptible species. hracglobal.com The pyridinyloxyacetic acid structure mimics IAA, allowing it to bind to auxin receptors and disrupt normal hormonal regulation. researchgate.netnih.gov

Herbicides such as fluroxypyr, a pyridinyloxyacetate, are well-known examples of this class. smolecule.com Research has expanded to create novel derivatives with improved efficacy and weed spectrum. For example, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives were synthesized and showed potent herbicidal activity against both broadleaf and grass weeds. nih.gov Structure-activity relationship (SAR) studies revealed that a trifluoromethyl group on the pyridine ring was crucial for high herbicidal activity. nih.gov

| Compound | Weed Species | Pre-emergence Inhibition (%) at 150 g ai/ha | Post-emergence Inhibition (%) at 150 g ai/ha |

| II4 | Amaranthus retroflexus | 100 | 100 |

| Abutilon theophrasti | 100 | 100 | |

| Echinochloa crusgalli | 95 | 80 | |

| Setaria faberi | 90 | 75 |

Table 2: Greenhouse herbicidal activity of compound II4, a chloro-substituted pyridine aryloxyacetic acid derivative, against various weed species. Data sourced from beilstein-journals.org.

In addition to acting as synthetic auxins, some aryloxyacetic acid derivatives containing a pyridine ring have been developed as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). beilstein-journals.org HPPD inhibitors are another important class of herbicides that work by blocking the synthesis of essential pigments, leading to bleaching and plant death. A study designing novel HPPD inhibitors found that derivatives containing a chloro-substituted pyridine ring showed excellent herbicidal activities. beilstein-journals.org One compound, identified as II4, was particularly effective in pre-emergence treatments and showed good safety for use in maize. beilstein-journals.org

The development of herbicides based on the this compound structure is also a strategy to manage weeds that have developed resistance to other herbicide modes of action. hracglobal.comnih.gov

Coordination Chemistry and Material Science Prospects

Ligand Design and Synthesis

The design of ligands based on 2-(Pyridin-2-yloxy)acetic acid often involves the strategic placement of donor atoms to facilitate coordination with metal ions. The parent molecule itself possesses a pyridine nitrogen atom and two oxygen atoms from the carboxylate group, which can act as coordination sites. researchgate.net The synthesis of this compound and its derivatives is typically achieved through nucleophilic substitution reactions. A common method involves the reaction of a pyridine-2-thiol or 2-hydroxypyridine derivative with an ethyl chloroacetate, followed by hydrolysis of the ester to the carboxylic acid. mdpi.com Modifications to the pyridine ring or the acetic acid backbone can be made to tune the ligand's steric and electronic properties, thereby influencing the geometry and stability of the resulting metal complexes. nih.govacs.org

For instance, the synthesis of related poly(2,2′-bipyridyl) ligands, which share the pyridine motif, has been achieved by reacting substituted pyridines with appropriate linking groups like 1,3,5-tris(bromomethyl)benzene. nih.govacs.org Similarly, derivatives of this compound can be prepared to create multidentate ligands capable of forming more complex coordination architectures. researchgate.net

Metal Complex Formation and Characterization

This compound and its derivatives readily form complexes with a variety of transition metal ions. The coordination can occur through the pyridine nitrogen and one or both oxygen atoms of the carboxylate group, leading to the formation of mononuclear or polynuclear complexes. researchgate.netresearchgate.net The resulting structures can range from simple discrete molecules to extended one-, two-, or three-dimensional coordination polymers. nih.govmdpi.com

The characterization of these metal complexes involves a suite of analytical techniques. Elemental analysis provides the empirical formula, while infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal by observing shifts in the characteristic vibrational frequencies of the C=O and C-O bonds of the carboxylate group and the C=N bond of the pyridine ring. researchgate.netmdpi.com Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles, and revealing the coordination geometry around the metal center. rsc.org Other techniques such as nuclear magnetic resonance (NMR) spectroscopy and thermal analysis are also employed to fully characterize these compounds. researchgate.net

Table 1: Examples of Metal Complexes with Pyridine-based Ligands and their Characterization

| Metal Ion | Ligand Type | Coordination Geometry | Characterization Techniques | Reference(s) |

| Zr(IV), V(IV), Ru(III), Cd(II) | N,O-multidentate acetohydrazide | Octahedral | Elemental Analysis, IR, NMR, PXRD | nih.gov |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid | Octahedral/Tetrahedral | Elemental Analysis, IR, Magnetic Moment, Thermal Analysis | researchgate.netresearchgate.net |

| Fe(II) | Pyridyl-benzimidazole | Octahedral | Single-crystal X-ray diffraction, Magnetic measurements | rsc.org |

| Ni(II) | Di-2-pyridyl ketone/acetate | Distorted cubane | Single-crystal X-ray diffraction, Magnetic studies | mdpi.com |

| Lanthanides (Eu, Gd, Tb, Dy, Ho) | 5-(pyridin-3-yloxy)isophthalic acid | Monoclinic | IR, X-ray diffraction, TGA, Fluorescence | rsc.org |

| Rhodium | Pyridine-2-yloxy-silyl-based | Not specified | NMR, HR-MS, Elemental Analysis | acs.org |

Investigation of Spin Crossover (SCO) Phenomena in Metal Complexes